molecular formula C17H18N2O2 B2643056 2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione CAS No. 7314-22-9

2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B2643056
CAS No.: 7314-22-9
M. Wt: 282.343
InChI Key: SZUNHWJFLSHRDA-UHFFFAOYSA-N
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Description

2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a piperidine moiety connected via a butynyl linker

Mechanism of Action

Isoindoline-1,3-dione derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . They have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety and Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . Further safety and hazard information may be available in its Material Safety Data Sheet .

Future Directions

The findings from the studies provide a basis for further investigation into the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . The development of small-molecule inhibitors requires a different approach, and targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-piperidin-1-ylbut-2-ynyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-14-8-2-3-9-15(14)17(21)19(16)13-7-6-12-18-10-4-1-5-11-18/h2-3,8-9H,1,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUNHWJFLSHRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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